An In-depth Technical Guide to the Mechanism of Action of OSI-7904L
An In-depth Technical Guide to the Mechanism of Action of OSI-7904L
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSI-7904L is a novel, liposome-encapsulated formulation of the potent and specific thymidylate synthase (TS) inhibitor, OSI-7904 (also known as 1843U89 and GW1843). This document provides a comprehensive technical overview of the mechanism of action of OSI-7904L, detailing its molecular interactions, cellular effects, and pharmacological properties. OSI-7904 is a noncompetitive inhibitor of human TS with a Ki of 90 pM.[1][2] Unlike many other folate analog TS inhibitors, its potent inhibitory activity is not dependent on intracellular polyglutamation.[3] By inhibiting TS, OSI-7904L blocks the sole de novo pathway for thymidylate synthesis, leading to depletion of deoxythymidine triphosphate (dTTP), subsequent inhibition of DNA synthesis and repair, and ultimately, cell death. This guide consolidates key preclinical and clinical data, presenting it in a structured format with detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Thymidylate Synthase Inhibition
OSI-7904, the active component of OSI-7904L, is a benzoquinazoline folate analog that acts as a potent, noncompetitive inhibitor of thymidylate synthase (TS).[1][4] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1] The enzyme catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using the cofactor 5,10-methylenetetrahydrofolate (CH2-THF).
Molecular Interaction with Thymidylate Synthase
OSI-7904 binds tightly to human TS with a dissociation constant (Ki) of 90 pM.[1][2] The inhibition is noncompetitive with respect to the folate cofactor, (6R,S)-5,10-methylenetetrahydrofolate.[1][2] This noncompetitive nature suggests that OSI-7904 binds to a site on the enzyme distinct from the cofactor binding site. The potent inhibition of TS by OSI-7904 leads to a rapid depletion of the intracellular pool of dTMP, and consequently dTTP, which is a necessary building block for DNA replication and repair. The cellular growth inhibition caused by OSI-7904 can be reversed by the addition of thymidine (B127349), indicating that TS is the sole intracellular target of the compound.[1][2]
Signaling Pathway of Thymidylate Synthase Inhibition
The inhibition of thymidylate synthase by OSI-7904L has profound downstream effects on cellular metabolism and proliferation. The following diagram illustrates the central role of TS in nucleotide synthesis and the impact of its inhibition by OSI-7904.
Cellular Pharmacology
Cellular Uptake and Metabolism
OSI-7904 enters cells via the reduced folate carrier (RFC), a transport system also utilized by methotrexate (B535133) and endogenous folates.[1][2] It is a good substrate for folylpolyglutamate synthetase (FPGS), the enzyme responsible for adding glutamate (B1630785) residues to intracellular folates.[1][3] While polyglutamation is crucial for the activity of many antifolates, OSI-7904's parent form is as potent an inhibitor of TS as its polyglutamated forms.[3] However, polyglutamation likely contributes to the cellular retention of the drug, prolonging its inhibitory effect.[3]
In Vitro Cytotoxicity
OSI-7904 has demonstrated potent growth inhibitory activity against a panel of human cancer cell lines, with IC50 values consistently below 1 µM.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| MOLT-4 | Acute lymphoblastic leukemia | < 1 |
| HCT-8 | Ileocecal adenocarcinoma | < 1 |
| SW480 | Colon adenocarcinoma | < 1 |
| Additional Human Cell Lines | Various | < 1 |
| Table 1: In Vitro Cytotoxicity of OSI-7904 in Human Cancer Cell Lines.[1] |
Preclinical In Vivo Antitumor Activity
Preclinical studies in murine xenograft models have demonstrated the antitumor efficacy of OSI-7904L.[2] Initial in vivo studies with the non-liposomal OSI-7904 showed significant antitumor activity against a human thymidine kinase-deficient cell line, which was used to overcome challenges related to murine folate transport and high circulating thymidine levels in mice.[1][2] The liposomal formulation, OSI-7904L, was developed to enhance the pharmacokinetic profile and tumor localization of the active drug.
Clinical Pharmacology and Pharmacokinetics
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of OSI-7904L, both as a single agent and in combination with other chemotherapeutics like cisplatin.[5][6]
| Parameter | Value |
| Recommended Phase II Dose (single agent) | 12 mg/m² |
| Recommended Phase II Dose (with Cisplatin) | 7.5 mg/m² (with 75 mg/m² Cisplatin) |
| Administration | 30-minute intravenous infusion every 21 days |
| Dose-Limiting Toxicities | Fatigue, nausea, vomiting, neutropenia, mucositis, rash |
| Terminal Half-life (1843U89) | 7.72 ± 4.09 h |
| Clearance (1843U89) | 47.1 ± 21.7 ml/min/m² |
| Volume of Distribution at Steady State (1843U89) | 16.7 ± 8.8 liter/m² |
| Table 2: Summary of Clinical Pharmacological Data for OSI-7904L.[5][6] |
The liposomal formulation of OSI-7904L alters the disposition of the parent drug, resulting in a prolonged plasma residence time.[5]
Experimental Protocols
Thymidylate Synthase Inhibition Assay
The inhibitory activity of OSI-7904 against human TS was determined using a spectrophotometric assay that measures the increase in absorbance at 340 nm resulting from the conversion of 5,10-methylenetetrahydrofolate to dihydrofolate.
Protocol Outline:
-
Enzyme Preparation: Recombinant human thymidylate synthase is purified.
-
Reaction Mixture: A reaction mixture is prepared containing buffer, dUMP, (6R,S)-5,10-methylenetetrahydrofolate, and varying concentrations of OSI-7904.
-
Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The change in absorbance at 340 nm is monitored over time.
-
Data Analysis: Ki values are calculated from the reaction rates at different inhibitor concentrations using appropriate enzyme kinetic models.
Cell Growth Inhibition Assay
The cytotoxic effects of OSI-7904 on various cancer cell lines were determined using a standard cell viability assay.
Protocol Outline:
-
Cell Seeding: Human tumor cell lines are seeded into 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are exposed to a range of OSI-7904 concentrations for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Conclusion
OSI-7904L is a liposomal formulation of a potent, noncompetitive thymidylate synthase inhibitor. Its mechanism of action is well-defined, involving the specific inhibition of the sole de novo pathway for thymidylate synthesis, leading to the arrest of DNA synthesis and subsequent cell death. The parent compound, OSI-7904, exhibits high potency against human TS and broad-spectrum anti-proliferative activity against various human cancer cell lines in vitro. The liposomal delivery system of OSI-7904L is designed to optimize the pharmacokinetic properties of the drug. The preclinical and clinical data summarized in this guide provide a solid foundation for the continued investigation and development of OSI-7904L as a targeted anticancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Biochemical and cellular pharmacology of 1843U89, a novel benzoquinazoline inhibitor of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro uptake, anabolism, and cellular retention of 1843U89 and other benzoquinazoline inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacokinetic study of 1843U89, a noncompetitive inhibitor of thymidylate synthase, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
